molecular formula C6H7BrN2O2 B1273077 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 5775-88-2

4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1273077
Key on ui cas rn: 5775-88-2
M. Wt: 219.04 g/mol
InChI Key: ZUEAEVZRYGUFPS-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (200 mg) (for example, available from Sinova) in methanol (10 ml) was added 2M sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The mixture was concentrated in vacuo and the residue taken up in water (10 ml) and acidified to pH=5 using 2M hydrochloric acid. The mixture was extracted with ethyl acetate (20 ml) dried over sodium sulphate and evaporated to give the title compound (25 mg) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:13])=[N:4][N:5]([CH3:12])[C:6]=1[C:7]([O:9]CC)=[O:8].[OH-].[Na+]>CO>[Br:1][C:2]1[C:3]([CH3:13])=[N:4][N:5]([CH3:12])[C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C(=NN(C1C(=O)OCC)C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NN(C1C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: CALCULATEDPERCENTYIELD 14.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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